

Discovery and history of aminoadamantanes

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An In-Depth Technical Guide to the Discovery and History of Aminoadamantanes

Introduction

The adamantane scaffold, a rigid, lipophilic, tricyclic hydrocarbon resembling a diamondoid structure, has become a privileged motif in medicinal chemistry. Its unique properties have led to the development of a class of drugs known as aminoadamantanes, which have found therapeutic applications in diverse areas, from antiviral to neurodegenerative diseases. This technical guide provides a comprehensive overview of the discovery, history, and development of the core aminoadamantane drugs, focusing on amantadine and memantine. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data, and visual representations of key biological pathways and processes.

The Dawn of Adamantane Chemistry: Discovery and Synthesis

The journey of aminoadamantanes begins with the discovery of their parent cage molecule, adamantane (C₁₀H₁₆). First isolated from crude petroleum in 1933, its synthesis was a significant challenge. The first successful, albeit low-yield, synthesis was achieved by Prelog and Seiwerth in 1941. However, it was the discovery of a Lewis-acid catalyzed rearrangement of tetrahydrodicyclopentadiene by Schleyer in the late 1950s that made adamantane and its derivatives readily accessible for broader chemical and pharmacological investigation.

The First Aminoadamantane: Synthesis of Amantadine



The first therapeutically significant aminoadamantane, 1-aminoadamantane hydrochloride, known as amantadine, was first synthesized in 1960 by Stetter and his colleagues.[1] The original synthesis laid the groundwork for future adamantane-based drug discovery.

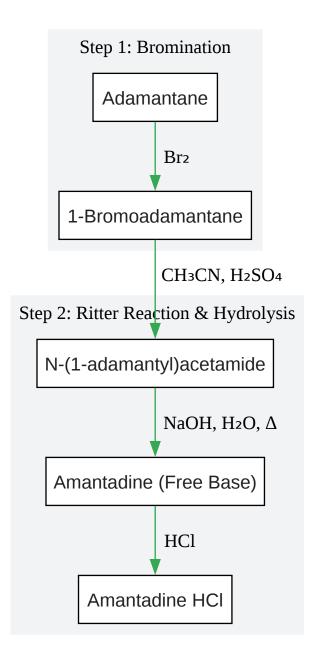
Experimental Protocol: Original Synthesis of Amantadine (Stetter et al., 1960)

The classical synthesis of amantadine proceeds in two main steps from adamantane:

- Step 1: Electrophilic Bromination of Adamantane.
 - Reagents: Adamantane, liquid bromine (Br₂).
 - Procedure: Adamantane is dissolved in an excess of liquid bromine and the mixture is heated. The reaction proceeds via an electrophilic substitution at one of the four equivalent tertiary (bridgehead) carbon atoms. The excess bromine is removed, often by reacting with a reducing agent like sodium bisulfite, to yield 1-bromoadamantane.[2][3][4]
 - Reaction: C₁₀H₁₆ + Br₂ → C₁₀H₁₅Br + HBr
- Step 2: Ritter Reaction and Hydrolysis.
 - Reagents: 1-bromoadamantane, acetonitrile (CH₃CN), concentrated sulfuric acid (H₂SO₄), sodium hydroxide (NaOH).
 - Procedure: 1-bromoadamantane is subjected to a Ritter reaction with acetonitrile in the presence of concentrated sulfuric acid. This forms an N-acetylaminoadamantane intermediate.[1][5][6][7] The intermediate is then hydrolyzed under basic conditions (e.g., refluxing with NaOH in a suitable solvent like diethylene glycol) to cleave the acetyl group, yielding 1-aminoadamantane (amantadine). The free base is then typically converted to its hydrochloride salt for pharmaceutical use.[6]
 - Reaction:
 - 1. $C_{10}H_{15}Br + CH_3CN + H_2SO_4 \rightarrow C_{10}H_{15}NHC(O)CH_3$
 - 2. $C_{10}H_{15}NHC(O)CH_3 + NaOH + H_2O \rightarrow C_{10}H_{15}NH_2 + CH_3COONa$
 - 3. $C_{10}H_{15}NH_2 + HCI \rightarrow C_{10}H_{15}NH_3 + CI$



Below is a diagram illustrating the general workflow for this foundational synthesis.



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General workflow for the original synthesis of Amantadine.

Antiviral Properties: The First Therapeutic Application

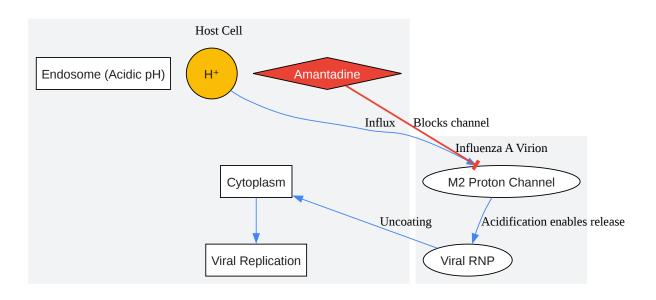


The first major breakthrough for aminoadamantanes came in 1963-1964 when amantadine was discovered to possess antiviral activity, specifically against the influenza A virus.[8] This discovery marked the advent of a new class of antiviral agents. Amantadine received approval for prophylaxis against influenza A in 1966.[9][10]

Mechanism of Action: M2 Proton Channel Inhibition

The antiviral action of amantadine is highly specific. It targets the M2 protein of the influenza A virus, which functions as a proton-selective ion channel.[11] This channel is crucial for the early stages of viral replication. After the virus enters the host cell via an endosome, the M2 channel allows protons to flow from the endosome into the virion. This acidification is necessary for the uncoating process, where the viral ribonucleoprotein (vRNP) is released into the cytoplasm to initiate replication. Amantadine blocks this M2 channel, preventing acidification and trapping the virus in the endosome, thereby inhibiting its replication.[11] Influenza B viruses, which lack the M2 protein, are not susceptible to amantadine.

The signaling pathway below illustrates the role of the M2 channel in influenza A replication and the inhibitory action of amantadine.





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Influenza A M2 channel function and inhibition by Amantadine.

Quantifying Antiviral Activity

The antiviral efficacy of amantadine and its derivatives is typically quantified using cell-based assays, such as the plaque reduction assay or by measuring channel inhibition directly using electrophysiology.

Experimental Protocol: Plaque Reduction Neutralization Test (PRNT)

The PRNT is a functional assay used to quantify the infectivity of a virus in the presence of an antiviral compound.

- Cell Seeding: A monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney MDCK cells) is seeded in multi-well plates.[12]
- Virus-Drug Incubation: A known quantity of influenza A virus (measured in plaque-forming units, PFU) is incubated with serial dilutions of the antiviral drug (e.g., amantadine).[13]
- Infection: The cell monolayers are washed, and the virus-drug mixtures are added to the wells. The plates are incubated to allow for viral adsorption.[14][15]
- Overlay: After incubation, the inoculum is removed, and the cells are overlaid with a semisolid medium (e.g., containing agarose or Avicel) to restrict the spread of progeny virus to adjacent cells.[12][13]
- Plaque Development: The plates are incubated for several days to allow infected cells to lyse and form visible plaques.
- Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet). Plaques
 appear as clear zones against a background of stained, uninfected cells. The number of
 plaques in drug-treated wells is compared to untreated control wells.[13]
- Data Analysis: The drug concentration that inhibits plaque formation by 50% (EC₅₀) is calculated.



Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Assay

TEVC is an electrophysiological technique used to measure the ion flow through channels expressed in the membrane of large cells, typically Xenopus laevis oocytes.[16][17][18]

- Oocyte Preparation: Oocytes are harvested and injected with cRNA encoding the influenza A M2 protein. The oocytes are incubated for 2-4 days to allow for protein expression on the cell membrane.
- Electrode Impalement: The oocyte is placed in a recording chamber and impaled with two microelectrodes: a voltage-sensing electrode and a current-injecting electrode.
- Voltage Clamp: A feedback amplifier clamps the membrane potential at a set holding potential (e.g., -30 mV).
- Channel Activation: The external solution is changed to one with a low pH (e.g., pH 5.5) to activate the M2 proton channels, resulting in an inward current.
- Inhibitor Application: The low pH solution containing various concentrations of the inhibitor (amantadine) is perfused over the oocyte. The drug blocks the channel, causing a reduction in the measured current.
- Data Analysis: The inhibition of the current is measured at each drug concentration, and the data are fitted to a dose-response curve to determine the concentration that inhibits 50% of the channel activity (IC₅₀).[19]

Compound	Target	Assay	Potency (IC50)	Reference
Amantadine	Influenza A M2 (WT)	TEVC	16.0 ± 1.1 μM	[19]
Amantadine	Influenza A M2 (S31N)	TEVC	199.9 ± 1.1 μM	[19]
Amantadine	Influenza A M2 (L26F)	TEVC	164.5 ± 14.4 μM	[20]
Rimantadine	Influenza A M2 (WT)	TEVC	~15 μM	[19]



A Serendipitous Turn: Aminoadamantanes in Neurology

The history of aminoadamantanes took an unexpected turn in 1968 when a patient taking amantadine for influenza prophylaxis reported a marked improvement in her Parkinson's disease symptoms.[9] This serendipitous discovery led to clinical trials, and in 1973, the FDA approved amantadine for the treatment of Parkinson's disease.[9] This opened a new chapter for these molecules as neuromodulatory agents.

Amantadine in Parkinson's Disease

The mechanism of amantadine in Parkinson's disease is not fully elucidated but is understood to be multifactorial. Its primary benefits are thought to stem from its ability to modulate dopaminergic and glutamatergic neurotransmission. It acts as a weak, non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor and is also believed to enhance dopamine release and inhibit its reuptake.

Study	N (Amantadine)	Primary Outcome Measure	Result (Amantadine vs. Placebo)	Reference
Multi-center, RCT	36	Rush Dyskinesia Rating Scale (RDRS)	64% improved vs. 16% improved (OR: 6.7)	[21]
Multi-center, RCT	36	UPDRS-IVa (Dyskinesia)	-1.83 score change vs0.03	[21]
Pooled Phase 3	101	"Off" Time	-1.2 hours/day (p < 0.001)	[22]
Pooled Phase 3	101	"On" Time with Troublesome Dyskinesia	-2.0 hours/day (p < 0.001)	[22]
EASE LID 2 (Open-Label)	223	MDS-UPDRS Part IV	Sustained reduction over 100 weeks	[23][24]



Development of Memantine for Alzheimer's Disease

Building on the neurological activity of amantadine, a second-generation aminoadamantane, memantine (1-amino-3,5-dimethyladamantane), was developed. First synthesized in 1963 by Eli Lilly, its central nervous system activity was noted in the early 1970s.[25] It was eventually developed by Merz Pharmaceuticals for neurological disorders. The critical discovery of its mechanism as an NMDA receptor antagonist was made in 1989.[26] This provided a strong rationale for its use in Alzheimer's disease, where glutamatergic excitotoxicity is a key pathological feature. Memantine was approved in the US in 2003 for the treatment of moderate-to-severe Alzheimer's disease.[25]

Mechanism of Action: Uncompetitive NMDA Receptor Antagonism

Glutamate is the primary excitatory neurotransmitter in the brain, and its action at NMDA receptors is fundamental for learning and memory. However, excessive glutamate can lead to overstimulation of NMDA receptors, causing an influx of Ca²⁺ that triggers neurotoxic pathways. Memantine is a low-to-moderate affinity, uncompetitive, and voltage-dependent NMDA receptor antagonist. Its properties are key to its therapeutic effect:

- Uncompetitive: It only binds within the ion channel when it is opened by glutamate and a coagonist (glycine or D-serine).
- Voltage-Dependent: At normal resting membrane potentials, the channel is blocked by Mg²⁺. When the neuron is depolarized, Mg²⁺ is expelled, allowing ion flow. Memantine can then enter and block the channel.
- Low Affinity & Fast Kinetics: Memantine's relatively low affinity and fast on/off binding kinetics
 mean it can leave the channel when a large, transient "phasic" glutamate signal (associated
 with normal learning) occurs. However, it remains effective at blocking the low-level,
 persistent "tonic" activation of the receptor that is thought to be pathological.

This preferential blocking of pathological signaling while sparing physiological signaling distinguishes it from high-affinity NMDA antagonists, which can cause significant side effects.





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Mechanism of Memantine in preventing glutamatergic excitotoxicity.

Quantifying Neurological Activity

The efficacy of memantine has been established in numerous clinical trials, and its binding affinity for the NMDA receptor has been determined through radioligand binding assays.

Parameter	Amantadine	Memantine	Reference
NMDA Receptor Affinity (Ki)	~11,000 nM	~500 - 1,000 nM	[26][27][28]
NMDA Receptor IC50 (Whole-Cell)	~35 - 50 μM	~0.5 - 1 μM	[27][29]

Clinical Efficacy of Memantine in Moderate-to-Severe Alzheimer's Disease



Study	N (Memantine)	Primary Outcome Measure	Result (Mean Change, Memantine vs. Placebo)	Reference
Reisberg et al. (28-week)	126	SIB	+0.9 vs2.5 (p < 0.001)	[30]
Reisberg et al. (28-week)	126	ADCS-ADL19	-2.0 vs3.4 (p = 0.03)	[30]
Tariot et al. (24- week, +AChEI)	341	SIB	+2.2 vs0.4 (p = 0.001)	[31]
Tariot et al. (24- week, +AChEI)	341	CIBIC-Plus	3.8 vs. 4.1 (p = 0.008)	[31][32]

SIB: Severe Impairment Battery; ADCS-ADL: Alzheimer's Disease Cooperative Study - Activities of Daily Living; CIBIC-Plus: Clinician's Interview-Based Impression of Change Plus Caregiver Input; AChEI: Acetylcholinesterase Inhibitor.

Conclusion

The discovery and development of aminoadamantanes represent a remarkable journey in medicinal chemistry, from an obscure hydrocarbon to multifaceted therapeutic agents. The story began with the synthesis of amantadine and its unexpected discovery as an antiviral agent, leading to the elucidation of a novel mechanism of action involving the M2 proton channel. A second wave of discovery, initiated by a serendipitous clinical observation, repositioned these molecules as crucial neuromodulatory agents. This led to the rational development of memantine, a second-generation compound that has become a cornerstone in the management of moderate-to-severe Alzheimer's disease by targeting pathological NMDA receptor activity. The history of aminoadamantanes underscores the value of both rational design and serendipity in drug discovery and continues to inspire the development of new adamantane-based therapeutics.



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